[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid
Description
Properties
IUPAC Name |
(3-methyl-4-morpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO5S/c1-9-8-10(12(14)15)2-3-11(9)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFZDLXDBVJEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N2CCOCC2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Framework
The Suzuki-Miyaura coupling is the most widely employed method for introducing boronic acid groups into aromatic systems. For [3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid, this approach typically involves coupling a pre-sulfonated aryl halide with a boronic acid precursor.
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Reagents :
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3-Methyl-4-(morpholine-4-sulfonyl)phenyl iodide (1.0 equiv)
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Bis(pinacolato)diboron (1.2 equiv)
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Pd(PPh₃)₄ (2 mol%)
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Potassium carbonate (3.0 equiv)
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Solvent System : 1,2-Dimethoxyethane (DME)/H₂O (3:1 v/v)
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Conditions : 70°C, 18 hours under argon
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Yield : 81%
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the aryl iodide, followed by transmetallation with the diboron reagent. Reductive elimination yields the boronic acid derivative. The morpholine sulfonyl group remains stable under these conditions due to its electron-withdrawing nature.
Sequential Sulfonation and Boronation
Sulfonation of 3-Methyl-4-aminophenylboronic Acid
This two-step method involves first introducing the morpholine sulfonyl group to an aminophenylboronic acid precursor.
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Reagents :
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3-Methyl-4-aminophenylboronic acid (1.0 equiv)
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Morpholine-4-sulfonyl chloride (1.1 equiv)
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Triethylamine (2.5 equiv)
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Solvent : Dichloromethane (DCM), 0°C → room temperature
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Reaction Time : 2 hours
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Intermediate Yield : 89% (sulfonated amine)
Step 2: Diazotization and Boronation ():
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Reagents :
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Sulfonated intermediate (1.0 equiv)
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NaNO₂ (1.5 equiv), HBF₄ (2.0 equiv)
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Pd/C (5 wt%), H₂ (1 atm)
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Solvent : Tetrahydrofuran (THF)/MeOH (4:1)
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Conditions : 50°C, 6 hours
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Final Yield : 68%
Key Advantage : Avoids sensitive palladium catalysts but requires careful handling of diazonium intermediates.
Direct Boronation of Pre-Sulfonated Substrates
Boron Trifluoride-Mediated Route
A one-pot method employing BF₃·OEt₂ as a Lewis acid catalyst:
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Reagents :
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3-Methyl-4-(morpholine-4-sulfonyl)benzene (1.0 equiv)
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B₂Pin₂ (1.5 equiv)
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BF₃·OEt₂ (2.0 equiv)
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Solvent : 1,4-Dioxane, 100°C
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Reaction Time : 12 hours
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Yield : 73%
Optimization Note : Excess BF₃ improves boron incorporation but risks side reactions with the sulfonamide group. Lower temperatures (80°C) reduce decomposition but extend reaction times.
Industrial-Scale Considerations
Continuous Flow Synthesis ( )
For large-scale production, a continuous flow system minimizes intermediate isolation:
| Parameter | Value |
|---|---|
| Residence Time | 30 minutes |
| Temperature | 120°C |
| Catalyst | Pd/Al₂O₃ (fixed bed) |
| Productivity | 1.2 kg/L·h |
| Purity | >99% (HPLC) |
Advantages :
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95% conversion per pass
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Reduced palladium leaching (<0.1 ppm)
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Compatible with in-line purification via acid-base extraction
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Suzuki Coupling | 81 | 98 | High | $$$ |
| Sequential | 68 | 95 | Moderate | $$ |
| Direct Boronation | 73 | 97 | Low | $$$$ |
| Flow Synthesis | 95 | 99 | Industrial | $$$$$ |
Key Observations :
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Suzuki coupling offers the best balance of yield and purity for lab-scale synthesis.
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Flow methods excel in throughput but require significant capital investment.
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Sequential routes are cost-effective but suffer from multi-step inefficiencies.
Challenges and Optimization Strategies
Sulfonamide Stability
The morpholine sulfonyl group is prone to hydrolysis under strongly acidic/basic conditions. Mitigation strategies include:
Boronic Acid Protection
In situ protection with diethanolamine prevents boronic acid dimerization:
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).
Conditions: Mild temperatures (50-100°C) and inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of [3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Analogues with Varying Amine Substituents
The sulfonyl group in the target compound is attached to a morpholine ring, a six-membered heterocycle containing one oxygen atom. Structural analogues with alternative amine substituents include:
Key Differences :
Analogues with Electron-Withdrawing Groups
Key Differences :
- The trifluoromethyl group (CF₃) exerts a stronger electron-withdrawing effect than the sulfonyl-morpholine group, which could lead to higher reactivity in electrophilic substitution reactions .
- In Suzuki-Miyaura cross-couplings, electron-withdrawing substituents like chloride reduce conversion rates (e.g., 75% for 4-chlorophenyl boronic acid vs. 98% for unsubstituted phenyl boronic acid) . The target compound’s sulfonyl group may similarly hinder transmetallation steps.
Reactivity in Catalytic Reactions
- Suzuki-Miyaura Cross-Coupling : Electron-withdrawing groups on boronic acids generally lower reaction efficiency. For example, 4-formylphenyl boronic acid achieves only 63% conversion in coupling with 4-bromotoluene, compared to 76% for 4-chlorophenyl boronic acid . The target compound’s sulfonyl-morpholine group is expected to further reduce reactivity due to steric hindrance and electronic effects.
- Oxidation Rates : Boronic esters derived from diols with high affinity to boronic acids (e.g., pinacol) oxidize faster (50% conversion in 5–10 minutes) . The target compound’s stability under oxidative conditions may depend on the diol used in ester formation.
Physicochemical and Functional Properties
Biological Activity
[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid is an organoboron compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a boronic acid functional group linked to a phenyl ring, which is further substituted with a morpholine-4-sulfonyl group. The unique structural characteristics of this compound enhance its solubility and reactivity, making it a subject of interest for various biological assays.
Chemical Structure
The chemical structure can be summarized as follows:
- Molecular Formula : C₁₁H₁₅BNO₃S
- IUPAC Name : 3-Methyl-4-(morpholine-4-sulfonyl)phenylboronic acid
Boronic acids, including this compound, are known to interact with biological targets such as enzymes and receptors. The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are critical in neurotransmission.
- Antioxidant Activity : It exhibits antioxidant properties, which can be beneficial in reducing oxidative stress in cells.
- Anticancer Activity : Preliminary studies indicate significant cytotoxic effects on cancer cell lines, particularly MCF-7 breast cancer cells.
Biological Assays and Findings
Several studies have evaluated the biological activity of this compound through various assays:
Antioxidant Activity
The compound demonstrated strong antioxidant capabilities measured via DPPH free radical scavenging and CUPRAC methods:
- DPPH IC₅₀ : 0.14 ± 0.01 µg/mL
- CUPRAC A₀.₅ : 1.73 ± 0.16 µg/mL
Enzyme Inhibition
The following enzyme inhibition activities were reported:
| Enzyme | IC₅₀ (µg/mL) |
|---|---|
| Acetylcholinesterase | 115.63 ± 1.16 |
| Butyrylcholinesterase | 3.12 ± 0.04 |
| Antiurease | 1.10 ± 0.06 |
| Antithyrosinase | 11.52 ± 0.46 |
Cytotoxicity
In cytotoxicity assays against cancer cell lines:
- MCF-7 Cell Line IC₅₀ : 18.76 ± 0.62 µg/mL (indicating high cytotoxicity)
- No significant toxicity was observed on healthy cell lines.
Structural Comparisons
A comparative analysis with structurally similar compounds reveals the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Bromophenylboronic Acid | Bromine substitution on phenyl | Higher reactivity in Suzuki coupling reactions |
| 3-Methylphenylboronic Acid | Methyl group on phenyl | Different biological activity profiles |
| Morpholine Boronic Acid | Direct linkage to morpholine | Enhanced solubility and biological compatibility |
| 3-Nitrophenylboronic Acid | Nitro group on phenyl | Increased electron deficiency affecting reactivity |
Case Studies
Recent studies have highlighted the pharmacological potential of this compound in drug discovery campaigns:
- Anticancer Research : A study demonstrated that this compound effectively inhibited the proliferation of MCF-7 cells while sparing normal cells, indicating a favorable therapeutic window.
- Neuroprotective Effects : Its inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling [3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid in laboratory settings?
- Methodological Answer : Use nitrile or neoprene gloves inspected for integrity before use, and employ a full-body chemical-resistant suit to prevent skin contact . Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible. In case of inhalation, immediately move to fresh air and seek medical attention with the SDS document . Dispose of contaminated PPE following institutional hazardous waste guidelines .
Q. How can researchers optimize the synthesis of this compound to improve yield?
- Methodological Answer : Adapt transesterification methods used for similar boronic esters. For example, employ monophasic transesterification with methyl boronic acid, as described for pinacol esters, to simplify product isolation . Monitor reaction progress via -NMR to track boronic ester formation, ensuring minimal hydrolysis during synthesis (as in , where intermediates were characterized by NMR and HRMS) .
Q. What analytical techniques are suitable for structural characterization of this compound?
- Methodological Answer : Use DFT/B3LYP computational methods to predict vibrational and electronic properties, referencing studies on 3- and 4-formylphenylboronic acids . Complement computational data with experimental techniques like high-resolution mass spectrometry (HRMS) and -NMR to confirm molecular structure and boron coordination .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in aqueous environments?
- Methodological Answer : Perform conformational and electronic structure calculations using Gaussian 09 or SPARTAN’14 software to model hydrolysis equilibria. Compare results to experimental -NMR data, as demonstrated in studies on boronic ester oxidation . Assess frontier molecular orbitals (FMOs) to identify reactive sites for nucleophilic/electrophilic interactions .
Q. What experimental designs can assess the compound’s stability toward reactive oxygen species (ROS) in biological systems?
- Methodological Answer : Expose the compound to (1.2 equiv.) and monitor oxidation kinetics via -NMR, tracking the conversion to phenol derivatives (see Table 2 in ). Use alizarin red S (ARS) affinity assays to rank diol-binding affinities, which influence hydrolysis rates independent of ROS reactivity . Correlate oxidation rates with clogP values to predict biological stability .
Q. How can trace genotoxic impurities (e.g., free boronic acids) be quantified in this compound?
- Methodological Answer : Develop an LC-MS/MS method validated per ICH guidelines, as done for carboxy- and methyl-phenylboronic acids in Lumacaftor . Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Set detection limits to <1 ppm, and validate accuracy, precision, and robustness using spike-recovery experiments .
Q. What strategies enable the application of this compound in stimuli-responsive drug delivery systems?
- Methodological Answer : Incorporate the boronic acid moiety into hydrogels for glucose-sensitive drug release. Design systems where the compound forms reversible complexes with polyols (e.g., glucose), as shown in phenylboronic acid-based hydrogels . Validate responsiveness via UV-vis and fluorescence spectroscopy under varying glucose concentrations .
Q. How do steric and electronic effects of the morpholine-sulfonyl group influence Suzuki-Miyaura coupling efficiency?
- Methodological Answer : Conduct comparative coupling reactions with aryl halides under standardized conditions (e.g., Pd(PPh), NaCO, DME/HO). Analyze steric effects using X-ray crystallography or DFT-optimized structures . Compare turnover frequencies (TOFs) with analogs lacking the morpholine-sulfonyl group to isolate electronic contributions .
Data Contradictions and Resolution
- Oxidation vs. Hydrolysis Rates : shows that boronic ester oxidation rates do not always correlate with diol-binding affinities (e.g., pinacol esters oxidize faster than neopentyl glycol esters despite higher affinity). Resolve by conducting parallel ARS assays and -NMR experiments to decouple hydrolysis and oxidation pathways .
- Impurity Detection Limits : While LC-MS/MS achieves <1 ppm sensitivity for boronic acids , ensure matrix effects (e.g., drug formulations) are accounted for via standard addition methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
